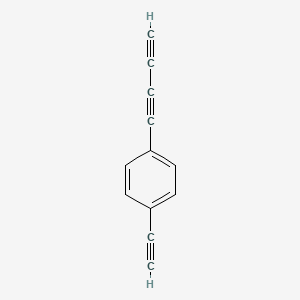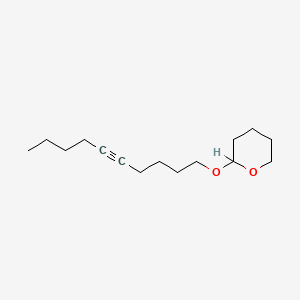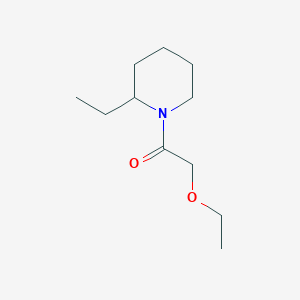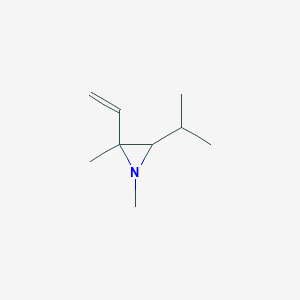
1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.
Sulfonylation: The sulfonyl group can be introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethyl-2-pyrrolidinone: Shares the pyrrolidine ring but lacks the imidazole and sulfonyl groups.
Pyrrolidine-2-one: Contains the pyrrolidine ring but differs in the functional groups attached.
Pyrrolidine-2,5-diones: Similar in having the pyrrolidine ring but with different substituents.
Uniqueness
1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and pyrrolidine rings, along with the sulfonyl group, allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H17N3O2S |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
1-ethyl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole |
InChI |
InChI=1S/C10H17N3O2S/c1-2-12-8-5-11-10(12)9-16(14,15)13-6-3-4-7-13/h5,8H,2-4,6-7,9H2,1H3 |
InChI-Schlüssel |
KEHUJEUXMFWKLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1CS(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)



![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)

![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)


![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)

